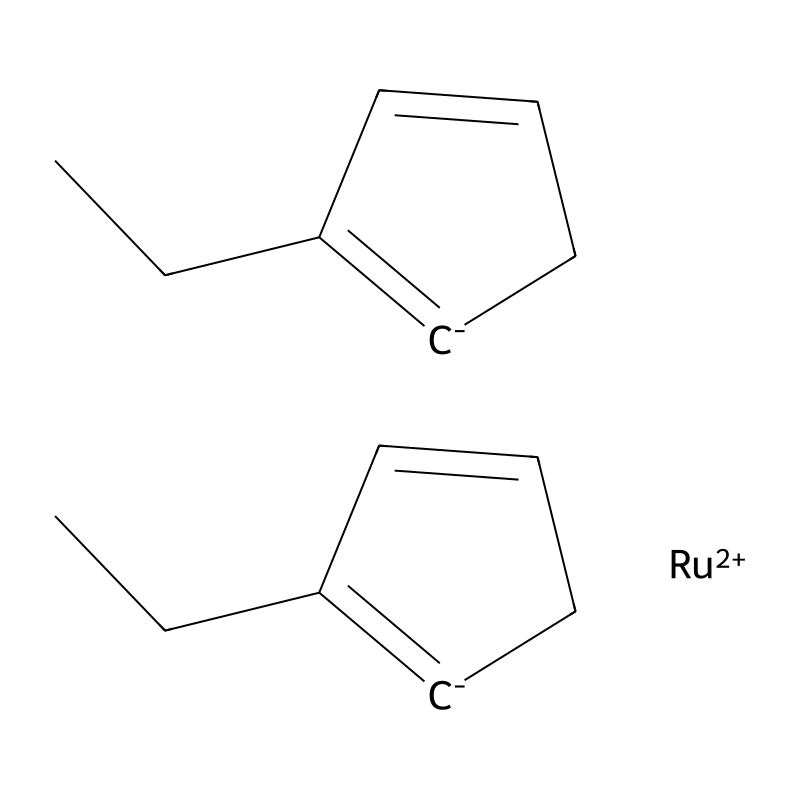2-Ethylcyclopenta-1,3-diene;ruthenium(2+)
Catalog No.
S697316
CAS No.
32992-96-4
M.F
C14H18Ru
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
32992-96-4
Product Name
2-Ethylcyclopenta-1,3-diene;ruthenium(2+)
IUPAC Name
2-ethylcyclopenta-1,3-diene;ruthenium(2+)
Molecular Formula
C14H18Ru
Molecular Weight
287.4 g/mol
InChI
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2
InChI Key
XUZWCRWRRXUMJF-UHFFFAOYSA-N
SMILES
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2]
Canonical SMILES
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2]
Catalysis
Cp2Ru exhibits excellent catalytic activity in various organic transformations, making it a valuable tool for synthetic chemists. Some notable examples include:
- Olefin metathesis: Cp2Ru plays a crucial role in Ruthenium-based metathesis catalysts, which are widely used for the formation and cleavage of carbon-carbon double bonds in organic molecules.
- Hydrogenation: Cp2Ru can be employed as a catalyst for the selective hydrogenation of unsaturated bonds in organic compounds.
- Transfer hydrogenation: Cp2Ru finds application in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule to an acceptor molecule without the use of molecular hydrogen.
Material Science
Cp2Ru demonstrates potential for applications in material science due to its ability to form various coordination complexes with different ligands. These complexes can exhibit interesting properties, such as:
- Luminescence: Certain Cp2Ru complexes display luminescent properties, making them potential candidates for light-emitting devices (LEDs) and other optoelectronic applications.
- Sensors: Cp2Ru complexes can be designed to act as sensors for various analytes due to their ability to undergo selective binding interactions.
- Catalysis in confined spaces: Cp2Ru can be immobilized on various supports, allowing for its use as a heterogeneous catalyst in confined environments.
Medicinal Chemistry
Research explores the potential of Cp2Ru and its derivatives in medicinal chemistry due to their interesting biological properties. These include:
- Origin: Organometallic chemistry emerged in the early 20th century. Cp*2Ru belongs to the class of metallocenes, which have a transition metal atom sandwiched between two cyclopentadienyl rings.
- Significance: Cp*2Ru is a versatile precursor for the synthesis of various ruthenium-based catalysts used in organic synthesis, olefin metathesis, and other catalytic processes [].
Molecular Structure Analysis
- Cp2Ru adopts a sandwich-like structure with the Ru(II) center bound to two eta-5 cyclopentadienyl (Cp) rings in a symmetrical fashion.
- Each Cp* ring contributes five electrons to the metal center, forming a 18-electron configuration for Ru(II) and achieving stability [].
Chemical Reactions Analysis
- Synthesis: Cp2Ru can be synthesized from various methods, including the reaction of ruthenium trichloride with cyclopentadienylmagnesium chloride (CpMgCl).
RuCl3 (aq) + 2Cp*MgCl (aq) → Cp*2Ru (s) + 3MgCl2 (aq)- Decomposition: Cp*2Ru is relatively stable but can decompose at high temperatures (>230 °C) to form ruthenium metal and organic fragments.
Physical And Chemical Properties Analysis
- Appearance: Pale yellow liquid [].
- Melting Point: 6 °C [].
- Boiling Point: 100 °C at 0.01 mmHg [].
- Density: 1.3412 g/mL at 25 °C [].
- Solubility: Soluble in organic solvents like dichloromethane and toluene.
Mechanism of Action (Not Applicable)
Cp*2Ru doesn't have a direct biological function. Its importance lies in its ability to act as a precursor for various catalysts.
Hydrogen Bond Acceptor Count
2
Exact Mass
288.045191 g/mol
Monoisotopic Mass
288.045191 g/mol
Heavy Atom Count
15
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








